4-Bromo-2-heptene 4-Bromo-2-heptene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18422247
InChI: InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+
SMILES:
Molecular Formula: C7H13Br
Molecular Weight: 177.08 g/mol

4-Bromo-2-heptene

CAS No.:

Cat. No.: VC18422247

Molecular Formula: C7H13Br

Molecular Weight: 177.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-heptene -

Specification

Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
IUPAC Name (E)-4-bromohept-2-ene
Standard InChI InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+
Standard InChI Key PZCKKTZCRIZAKZ-HWKANZROSA-N
Isomeric SMILES CCCC(/C=C/C)Br
Canonical SMILES CCCC(C=CC)Br

Introduction

Structural and Stereochemical Features

Molecular Architecture

4-Bromo-2-heptene belongs to the class of alkenyl bromides, with the molecular formula C₇H₁₃Br and a molecular weight of 193.08 g/mol. Its structure comprises a heptene backbone (CH₂=CH-CH₂-CH(Br)-CH₂-CH₂-CH₃), where the double bond introduces geometric isomerism. The bromine atom at C4 creates a chiral center if the substituents on C4 are distinct, though this depends on the specific configuration of adjacent groups .

Table 1: Comparative Molecular Data for Bromoalkenes

CompoundMolecular FormulaMolecular Weight (g/mol)Double Bond PositionBromine Position
4-Bromo-2-hepteneC₇H₁₃Br193.08C2C4
4-Bromo-2-hexene C₆H₁₁Br163.06C2C4
3-Bromo-1-penteneC₅H₉Br149.03C1C3

Stereochemical Considerations

The double bond at C2 introduces cis (Z) and trans (E) isomerism. For 4-bromo-2-heptene, the steric bulk of the bromine atom and the alkyl chains influences the stability of these isomers. Computational models suggest the trans isomer is more stable due to reduced van der Waals strain between the bromine and the adjacent methyl groups .

Synthesis Pathways

Dehydrohalogenation of 2,4-Dibromoheptane

A plausible route involves the base-induced elimination of HBr from 2,4-dibromoheptane. Using a strong base like potassium hydroxide (KOH) in ethanol under reflux conditions would promote the formation of the double bond via an E2 mechanism:

2,4-Dibromoheptane+KOH4-Bromo-2-heptene+KBr+H₂O\text{2,4-Dibromoheptane} + \text{KOH} \rightarrow \text{4-Bromo-2-heptene} + \text{KBr} + \text{H₂O}

This method mirrors protocols used for synthesizing 4-bromo-2-hexene, where selective elimination is achieved by controlling reaction temperature and base strength .

Halogenation of 2-Heptene

Direct bromination of 2-heptene using N-bromosuccinimide (NBS) in a radical-initiated process could yield 4-bromo-2-heptene. The reaction typically proceeds via allylic bromination, where the bromine radical abstracts a hydrogen atom from the allylic position (C4), followed by bromine addition:

2-Heptene+NBSROOR4-Bromo-2-heptene+Succinimide\text{2-Heptene} + \text{NBS} \xrightarrow{\text{ROOR}} \text{4-Bromo-2-heptene} + \text{Succinimide}

This method is advantageous for regioselectivity but may require careful optimization to avoid over-bromination .

Physical and Chemical Properties

Predicted Physical Properties

Using homologous series trends:

  • Boiling Point: Estimated at 142–146°C (cf. 4-bromo-2-hexene: 128–132°C ).

  • Density: ~1.32 g/cm³ (similar to bromohexenes ).

  • Solubility: Low in water; miscible with organic solvents like dichloromethane or ether.

Table 2: Experimental vs. Predicted Properties

Property4-Bromo-2-hexene 4-Bromo-2-heptene (Predicted)
Boiling Point (°C)128–132142–146
Density (g/cm³)1.281.32
Refractive Index1.4881.493

Reactivity Profile

  • Electrophilic Addition: The double bond undergoes reactions typical of alkenes, such as hydrobromination or epoxidation.

  • Nucleophilic Substitution: The bromine atom can participate in SN2 reactions, e.g., with hydroxide ions to form 2-hepten-4-ol.

  • Polymerization: May act as a monomer in radical-initiated polymerization, though steric hindrance from the bromine could limit chain growth.

Applications in Organic Synthesis

4-Bromo-2-heptene serves as a versatile intermediate:

  • Cross-Coupling Reactions: Used in Suzuki-Miyaura couplings to introduce alkyl chains into aromatic systems.

  • Grignard Reagent Precursor: Reaction with magnesium forms a Grignard reagent for carbon-carbon bond formation.

  • Pharmaceutical Intermediates: Potential building block for lipid-soluble drug candidates due to its hydrophobic backbone.

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